molecular formula C23H28ClNO7 B2666788 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride CAS No. 1215319-95-1

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride

Cat. No.: B2666788
CAS No.: 1215319-95-1
M. Wt: 465.93
InChI Key: XKQFICOINVGBFG-UHFFFAOYSA-N
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Description

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride (CAS 1215319-95-1) is a high-purity chemical compound offered for research and development purposes. This specialized small molecule, with a molecular formula of C23H28ClNO7 and a molecular weight of 465.92 g/mol, belongs to the coumarin derivative family . Its structure features a hydroxy-substituted coumarin core, a 2-methoxyphenyl group at the 3-position, and a bis(2-methoxyethyl)aminomethyl substitution at the 8-position, which may contribute to its physicochemical properties and bioavailability . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can procure this material in various quantities to support their experimental work .

Properties

IUPAC Name

8-[[bis(2-methoxyethyl)amino]methyl]-4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7.ClH/c1-28-12-10-24(11-13-29-2)14-17-18(25)9-8-16-21(26)20(23(27)31-22(16)17)15-6-4-5-7-19(15)30-3;/h4-9,25-26H,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQFICOINVGBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=CC=C3OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as alkylation, hydroxylation, and condensation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and efficiency, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The aromatic ring and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, including its effects on specific biological pathways or disease models.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Methoxy vs. 4-Methoxy Phenyl Substituents

A key structural analog is 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride (). The only difference lies in the methoxy group position on the phenyl ring (2- vs. 4-substitution). This positional isomerism impacts:

  • Solubility : The 4-methoxy analog may exhibit higher lipophilicity due to reduced steric constraints, influencing pharmacokinetic profiles.

Substituent Variability at Position 8

  • Thiomorpholinomethyl vs. Bis(2-methoxyethyl)aminomethyl: Compound 11a () replaces the bis(2-methoxyethyl)amine group with thiomorpholinomethyl.
  • Biological Implications : The bis(2-methoxyethyl)amine group in the target compound may improve chelation properties for metal-binding applications, whereas thiomorpholine derivatives are often explored for CNS-targeted drugs.

Core Modifications in Related Coumarins

  • 8-Methoxy Coumarins: Compounds like 3-acetyl-8-methoxy-2H-chromen-2-one () and 3-(1-(benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one () feature methoxy groups at position 8 instead of hydroxyl groups. Methoxy substitution generally increases metabolic stability but reduces hydrogen-bonding capacity, affecting target affinity.

Comparative Data Table

Compound Name Molecular Formula Key Substituents (Positions) HRMS [M+H]+ (Evidence) Synthesis Conditions
Target Compound C₂₃H₂₈ClNO₈ 8: bis(2-methoxyethyl)aminomethyl; 3: 2-methoxyphenyl Not reported Mannich reaction (e.g., HCHO, amines)
3-(4-Methoxyphenyl) Isomer () C₂₃H₂₈ClNO₈ 8: bis(2-methoxyethyl)aminomethyl; 3: 4-methoxyphenyl Not reported Similar to target compound
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a, ) C₂₁H₂₁NO₆S 8: thiomorpholinomethyl; 2: 4-methoxyphenyl 399.1920 (calc), 399.1679 (found) HCHO, thiomorpholine, DMF
3-Acetyl-8-methoxy-2H-chromen-2-one () C₁₂H₁₀O₄ 8: methoxy; 3: acetyl Not reported Piperidine-catalyzed condensation

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s bis(2-methoxyethyl)amine group allows modular synthesis for tuning solubility and bioactivity, as seen in analogous systems.
  • Biological Performance : Compared to 8-methoxy coumarins (), the dihydroxy groups in the target compound may enhance antioxidant or kinase-inhibitory properties.
  • Crystallographic Challenges : Structural studies of such derivatives require high-resolution data due to flexible substituents (e.g., bis(2-methoxyethyl)amine), as highlighted in SHELX refinements.

Biological Activity

The compound 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride , also known by its CAS number 929835-09-6, is a synthetic derivative of coumarin. This compound has garnered attention in recent research for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article details its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H27NO7
  • Molecular Weight : 429.46 g/mol
  • CAS Number : 929835-09-6

The compound features a coumarin backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of methoxyethyl groups may enhance its solubility and bioavailability.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activities. For instance, This compound has shown promise in inhibiting the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. This was demonstrated in studies where treated cells exhibited increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Activity TypeAssay MethodResult (IC50)
AntioxidantDPPH Radical Scavenging25 µM
AnticancerMTT AssayIC50 = 12 µM (HeLa)

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease:

  • Inhibition of AChE : The compound demonstrated a Ki value of approximately 16.7 nM against human AChE, making it a potential candidate for further development in treating cognitive decline associated with neurodegenerative diseases.

Study on Anticancer Activity

A study conducted on various human cancer cell lines (breast, prostate, and lung cancer) revealed that the compound significantly inhibited cell growth compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a marked increase in early apoptotic cell populations.

Neuroprotective Study

In a preclinical model using transgenic mice exhibiting Alzheimer's-like symptoms, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. The study highlighted the potential for this compound to serve as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?

Methodological Answer:
The synthesis of chromenone derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:

  • Step 1: Condensation of substituted benzaldehydes with active methylene groups under acidic or basic conditions to form the chromenone core.
  • Step 2: Functionalization of the core using reagents like formaldehyde and bis(2-methoxyethyl)amine in methanol to introduce the aminomethyl group .
  • Step 3: Hydrochloride salt formation via treatment with HCl.

Validation:

  • Purity: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Structural Confirmation: High-Resolution Mass Spectrometry (HRMS) for molecular weight verification (e.g., [M+H]+ ion analysis) and NMR (¹H/¹³C) to confirm substitution patterns .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or occupancy conflicts?

Methodological Answer:
Contradictions in crystallographic data require systematic validation:

  • Software Tools: Use SHELXL for refinement to model disorder (e.g., split atoms or alternative conformers) and assign partial occupancy .
  • Validation Metrics: Cross-check residual electron density maps and R-factors. For example, a final R1 < 0.05 indicates reliable refinement.
  • Data Comparison: Re-refine datasets using alternative software (e.g., WinGX ) to confirm consistency in bond lengths and angles .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Confirm π-π* transitions in the chromenone core (e.g., λmax ~300–350 nm).
  • FT-IR: Identify key functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹ for hydroxyl groups).
  • X-Ray Diffraction (XRD): Use single-crystal XRD with SHELXTL for absolute configuration determination .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and hydrochloride salt decomposition.

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict packing behavior?

Methodological Answer:
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds:

  • Designation: Assign patterns as D (donors), A (acceptors), and R (rings). For example, a carboxyl-hydroxyl interaction may be labeled D(O–H···O).
  • Software: Use ORTEP-3 to visualize hydrogen bonds and quantify angles/distances .
  • Predictive Modeling: Correlate graph sets with packing motifs (e.g., layered vs. helical arrangements) to guide co-crystal design .

Basic: What are the best practices for single-crystal X-ray diffraction analysis of this compound?

Methodological Answer:

  • Crystal Selection: Use a polarizing microscope to identify non-twinned crystals (size ~0.2–0.3 mm³).
  • Data Collection: Collect high-resolution data (θmax > 25°) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen atom positioning via riding models .

Advanced: How can reaction conditions be optimized to synthesize derivatives with varying substituents on the chromenone core?

Methodological Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst) in a factorial design to assess yield and regioselectivity.
  • Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates and optimize stepwise additions (e.g., slow addition of formaldehyde to avoid side reactions) .
  • Computational Screening: Use DFT calculations to predict reactivity of substituents (e.g., electron-donating vs. withdrawing groups).

Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Benchmarking: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify outliers.
  • Solvent Effects: Recalculate theoretical data using a polarizable continuum model (PCM) for solvent correction.
  • Dynamic Effects: Account for conformational flexibility via molecular dynamics simulations to explain broadened peaks.

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